molecular formula C12H14O3 B13348985 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol

Cat. No.: B13348985
M. Wt: 206.24 g/mol
InChI Key: MXYJBWOKBNEFHH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is an organic compound that features a dioxolane ring substituted with a phenylethenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol typically involves the reaction of a phenylethenyl precursor with a dioxolane derivative. One common method is the Wittig reaction, which involves the reaction of a carbonyl compound with a phosphorus ylide to form an alkene . The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.

    Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of phenylacetic acid or benzaldehyde.

    Reduction: Formation of 2-(2-phenylethyl)-1,3-dioxolane-4-methanol.

    Substitution: Formation of various substituted dioxolane derivatives.

Scientific Research Applications

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The phenylethenyl group can interact with aromatic receptors, while the dioxolane ring may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but a different core structure.

    2-(2-Phenylethyl)benzofuran: Another compound with a phenylethyl group and a benzofuran ring.

    2-(2-Phenylethyl)pyran: A compound with a phenylethyl group and a pyran ring.

Uniqueness

2-(2-Phenylethenyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring and a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

[2-[(E)-2-phenylethenyl]-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C12H14O3/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/b7-6+

InChI Key

MXYJBWOKBNEFHH-VOTSOKGWSA-N

Isomeric SMILES

C1C(OC(O1)/C=C/C2=CC=CC=C2)CO

Canonical SMILES

C1C(OC(O1)C=CC2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.